

Alectinib-d8: A Comprehensive Technical Guide to Stability and Storage

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Compound of Interest

Compound Name: Alectinib-d8

Cat. No.: B12425960

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for **Alectinib-d8**. The information presented is crucial for ensuring the integrity and reliability of this isotopically labeled compound in research and development settings. The data and protocols are synthesized from publicly available technical data sheets and scientific literature. While much of the detailed stability data pertains to the parent compound, Alectinib, the underlying chemical stability is expected to be comparable for its deuterated analog, **Alectinib-d8**, as deuteration primarily influences metabolic pathways rather than inherent chemical reactivity.

Storage and Handling Recommendations

Proper storage and handling are paramount to maintain the quality and stability of **Alectinib-d8**. The following conditions are recommended based on information from various suppliers.

Storage Conditions

Alectinib-d8 is typically supplied as a solid. For long-term storage, the following conditions are advised:

Condition	Temperature	Notes
Long-term Storage	-20°C	Recommended for maintaining stability over extended periods.
Short-term Storage	2-8°C (Refrigerator)	Suitable for short-term use and working solutions.[1]
Shipping	Ambient Temperature	The compound is generally stable for the duration of shipping at room temperature.

It is crucial to consult the Certificate of Analysis (CoA) provided by the specific supplier for their recommended storage conditions.

Handling

When handling **Alectinib-d8**, standard laboratory safety protocols should be followed. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Handling should be performed in a well-ventilated area.[2][3]

Stability Profile

The stability of Alectinib has been investigated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. These studies provide valuable insights into the potential degradation pathways and the intrinsic stability of the molecule.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. The following table summarizes the degradation of Alectinib under different stress conditions.

Stress Condition	Reagent/Condition	Duration	Temperature	Degradation (%)	Reference
Acidic Hydrolysis	0.1 M HCl	24 hours	80°C	~10.5%	This is a representative value; actual degradation can vary.
Alkaline Hydrolysis	0.1 M NaOH	24 hours	80°C	~8.7%	This is a representative value; actual degradation can vary.
Oxidative Degradation	3% H ₂ O ₂	24 hours	Room Temp	~15.2%	Alectinib is particularly susceptible to oxidative stress. [4] [5]
Thermal Degradation	Solid State	48 hours	105°C	~5.4%	This is a representative value; actual degradation can vary.
Photolytic Degradation	UV Light (254 nm)	24 hours	Room Temp	~7.8%	This is a representative value; actual degradation can vary.

Note: The degradation percentages are illustrative and can vary based on the specific experimental conditions.

Solution Stability

Solutions of Alectinib should ideally be prepared fresh for each use. If storage is necessary, they should be kept at 2-8°C for short periods. Long-term storage of solutions is generally not recommended due to the potential for degradation.

Experimental Protocols

This section outlines a general protocol for a forced degradation study of Alectinib, which can be adapted for **Alectinib-d8**.

Preparation of Stock and Working Solutions

- **Stock Solution:** Accurately weigh and dissolve **Alectinib-d8** in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
- **Working Solutions:** Dilute the stock solution with the appropriate solvent to obtain working solutions of the desired concentrations for the degradation studies.

Forced Degradation Protocol

- **Acidic Hydrolysis:** Mix equal volumes of the **Alectinib-d8** working solution and 0.1 M hydrochloric acid. Incubate the mixture at 80°C for 24 hours. After incubation, neutralize the solution with an appropriate amount of 0.1 M sodium hydroxide.
- **Alkaline Hydrolysis:** Mix equal volumes of the **Alectinib-d8** working solution and 0.1 M sodium hydroxide. Incubate the mixture at 80°C for 24 hours. After incubation, neutralize the solution with an appropriate amount of 0.1 M hydrochloric acid.
- **Oxidative Degradation:** Mix equal volumes of the **Alectinib-d8** working solution and 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
- **Thermal Degradation:** Expose the solid **Alectinib-d8** powder to a temperature of 105°C in a hot air oven for 48 hours. Subsequently, dissolve the powder in a suitable solvent for analysis.
- **Photolytic Degradation:** Expose the **Alectinib-d8** working solution to UV light (254 nm) in a photostability chamber for 24 hours. A control sample should be kept in the dark under the

same conditions.

Analytical Method

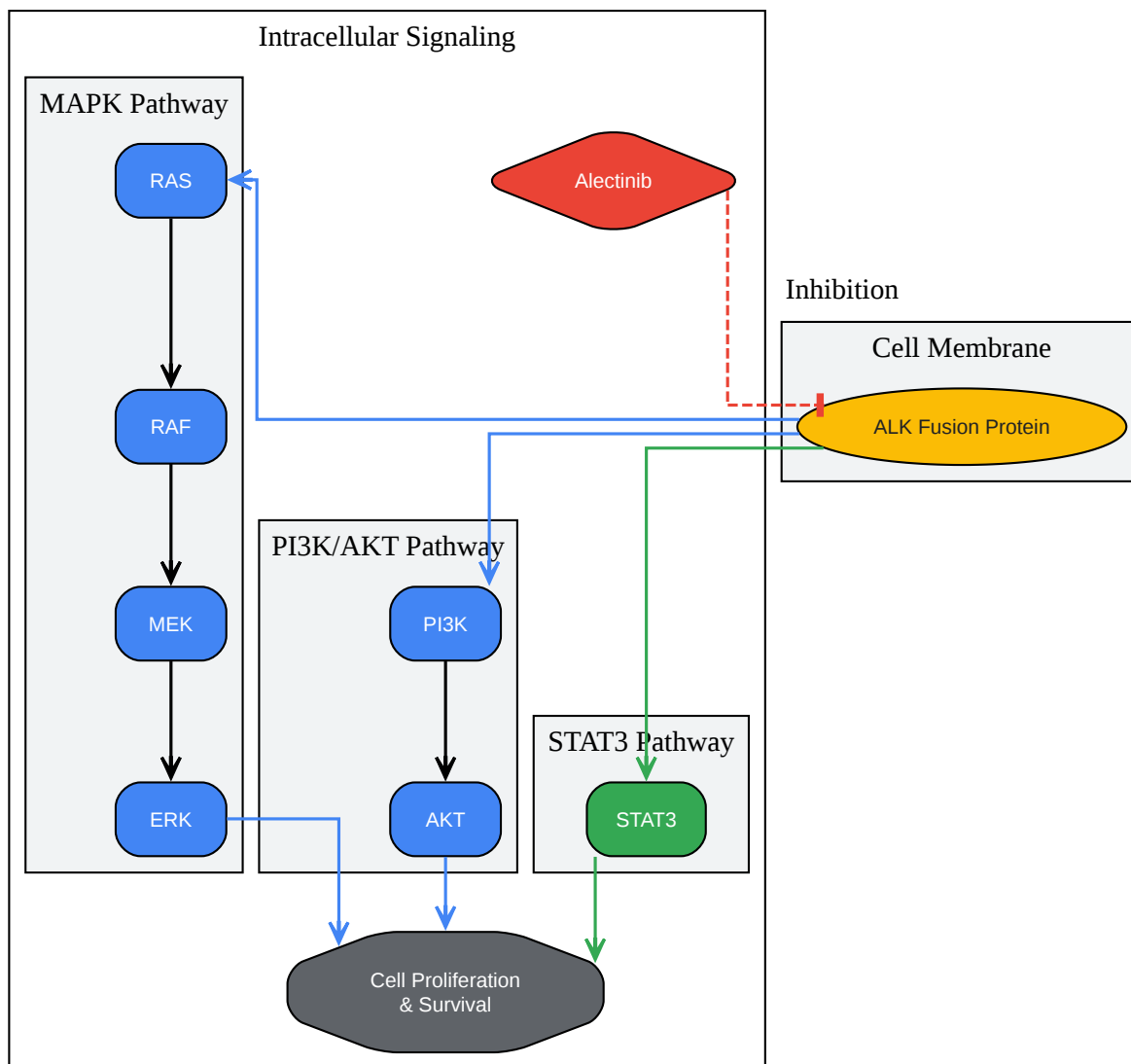
The extent of degradation is typically quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method with UV or mass spectrometric detection.^[6] The method should be validated to ensure it can separate the parent compound from its degradation products.

Visualizations

The following diagrams illustrate key aspects of Alectinib's mechanism of action and a typical experimental workflow.

Alectinib Signaling Pathway

Alectinib is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK).^{[6][7]} In certain cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, resulting in a constitutively active ALK fusion protein. This fusion protein drives tumor cell proliferation and survival through downstream signaling pathways such as the STAT3, PI3K/AKT, and MAPK pathways. Alectinib competitively binds to the ATP-binding site of the ALK tyrosine kinase, inhibiting its autophosphorylation and subsequent activation of downstream signaling.^{[6][7][8]}

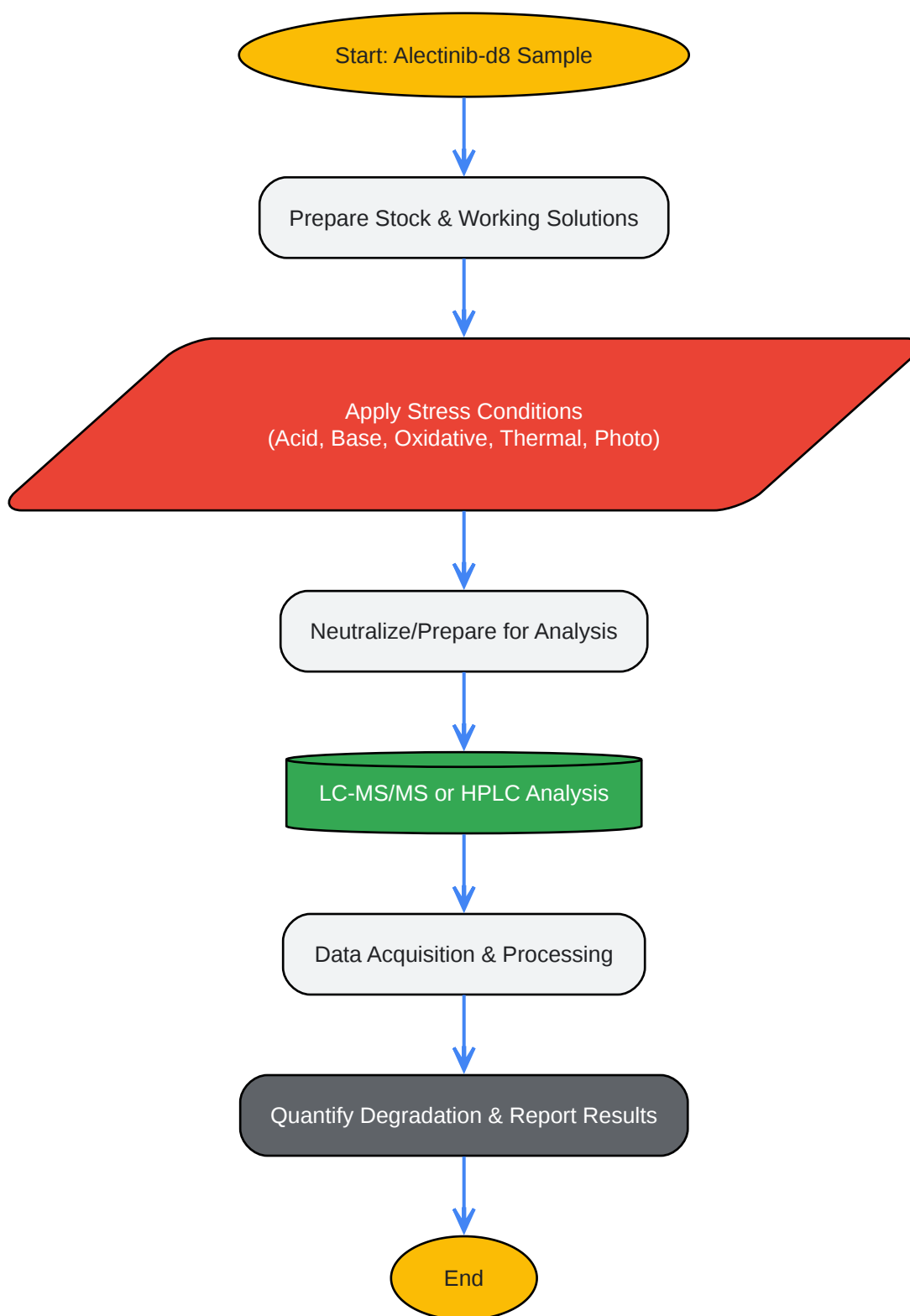


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Caption: Alectinib's mechanism of action in inhibiting the ALK signaling pathway.

Experimental Workflow for Stability Analysis

The following diagram outlines a typical workflow for assessing the stability of **Alectinib-d8**.



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Caption: A generalized workflow for conducting forced degradation studies of **Alectinib-d8**.

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